molecular formula C18H21N5O B2672341 2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380173-60-2

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2672341
CAS No.: 2380173-60-2
M. Wt: 323.4
InChI Key: JMHIJCFTBJDKOK-UHFFFAOYSA-N
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Description

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a methoxy group linked to a piperidine ring, which is further substituted with a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group can be introduced through a nucleophilic substitution reaction using 4,6-dimethylpyrimidine as the nucleophile.

    Coupling with Pyridine Ring: The final step involves the coupling of the piperidine derivative with a pyridine-4-carbonitrile derivative through a methoxy linker, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol

Uniqueness

2-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13-8-14(2)22-18(21-13)23-7-3-4-16(11-23)12-24-17-9-15(10-19)5-6-20-17/h5-6,8-9,16H,3-4,7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHIJCFTBJDKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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